Enhanced Lipophilicity of the 4-Ethyl Derivative Over the 4-Methyl Analog
The target compound's 4-ethyl substituent imparts higher computed lipophilicity (XLogP3-AA = 3.6) compared to the 4-methyl analog, 5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 792941-79-8; XLogP3-AA = 3.2), a difference of 0.4 log units [1]. This indicates the ethyl derivative is approximately 2.5 times more lipophilic, which can influence membrane permeability, cellular uptake, and the ability to engage hydrophobic binding pockets.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 4-Methyl analog (CAS 792941-79-8): 3.2 |
| Quantified Difference | 0.4 log units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can be a critical selection factor in drug discovery and agrochemical research where LogP optimization is paramount for target engagement and bioavailability; the 4-ethyl congener provides a distinct point on the SAR landscape relative to the more widely available 4-methyl analog.
- [1] PubChem. (2026). Compound Summary for CID 3163487 (XLogP3-AA value). National Library of Medicine. View Source
